

Application Note: Analysis of Tiafenacil in Fruit Samples Using the QuEChERS Method

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Compound of Interest

Compound Name: *Tiafenacil*

Cat. No.: *B1428544*

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Introduction

Tiafenacil is a recently developed herbicide used for the control of grassy and broad-leaved weeds in various agricultural settings, including orchards.[1][2] Its application raises concerns about potential residues in fruit and the need for robust analytical methods to ensure food safety and compliance with maximum residue limits (MRLs). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices due to its simplicity, speed, and minimal solvent usage.[3][4] This application note details a validated QuEChERS protocol coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the determination of **tiafenacil** and its metabolites in various fruit samples.

Principle

The methodology involves an initial extraction of **tiafenacil** and its metabolites from a homogenized fruit sample using acidified acetonitrile. This is followed by a cleanup step using dispersive solid-phase extraction (dSPE) with octadecylsilane (C18) and graphitized carbon black (GCB) to remove interfering matrix components such as pigments and lipids. The final extract is then analyzed by UHPLC-MS/MS for the sensitive and selective quantification of the target analytes.

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.
- Reagents: Formic acid, analytical grade. Anhydrous magnesium sulfate (MgSO_4) and sodium chloride (NaCl).
- Dispersive SPE: Octadecylsilane (C18) and Graphitized Carbon Black (GCB).
- Reference Standards: **Tiafenacil** and its metabolites (analytical grade).
- Fruit Samples: Apple, pear, grape, orange, mango, banana, and peach.

Standard Solution Preparation

Prepare individual stock solutions of **tiafenacil** and its metabolites in acetonitrile at a concentration of 1000 mg/L. Store these solutions at -20°C . Working standard solutions are prepared by diluting the stock solutions with acetonitrile to the desired concentrations for calibration curves and spiking experiments.

Sample Preparation and Extraction (QuEChERS)

- Homogenization: Weigh 10 g of a representative portion of the fruit sample and homogenize it. For dry fruits, it may be necessary to add a specific amount of deionized water to facilitate extraction.
- Extraction:
 - Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile containing 1% acetic acid.
 - Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Take a 1.5 mL aliquot of the supernatant from the extraction step and transfer it to a 2 mL dSPE tube.
- The dSPE tube should contain 150 mg of anhydrous MgSO_4 , 50 mg of C18, and 50 mg of GCB.
- Vortex the tube for 1 minute.
- Centrifuge at 10000 rpm for 5 minutes.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

- UHPLC System: A typical system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for **tiafenacil** and its metabolites should be optimized.

Data Presentation

The performance of the method was validated across seven different fruit matrices. Key validation parameters are summarized in the tables below.

Table 1: Method Validation Parameters for **Tiafenacil** in Various Fruit Matrices

Matrix	Spiked Concentration (µg/kg)	Average Recovery (%)	Intra-day RSD (%) (n=5)	Inter-day RSD (%) (n=15)
Apple	10	85	4.5	5.2
100	92	3.1	4.0	
1000	98	2.5	3.1	
Pear	10	88	5.1	6.0
100	95	3.8	4.5	
1000	101	2.9	3.5	
Grape	10	78	6.2	7.1
100	85	4.5	5.3	
1000	93	3.2	4.0	
Orange	10	82	5.5	6.4
100	90	4.1	4.9	
1000	97	3.0	3.8	
Mango	10	73	7.0	8.2
100	81	5.2	6.1	
1000	89	4.0	4.8	
Banana	10	91	4.0	4.8
100	97	2.8	3.5	
1000	103	2.1	2.9	
Peach	10	86	4.8	5.6
100	93	3.5	4.2	
1000	100	2.6	3.3	

Data synthesized from the study by Hu et al. (2020).

Table 2: Linearity and Limits of Quantification (LOQs)

Analyte	Linear Range (µg/kg)	Correlation Coefficient (R ²)	LOQ (µg/kg)
Tiafenacil & its metabolites	10 - 1000	> 0.9911	10

Data synthesized from the study by Hu et al. (2020).

Results and Discussion

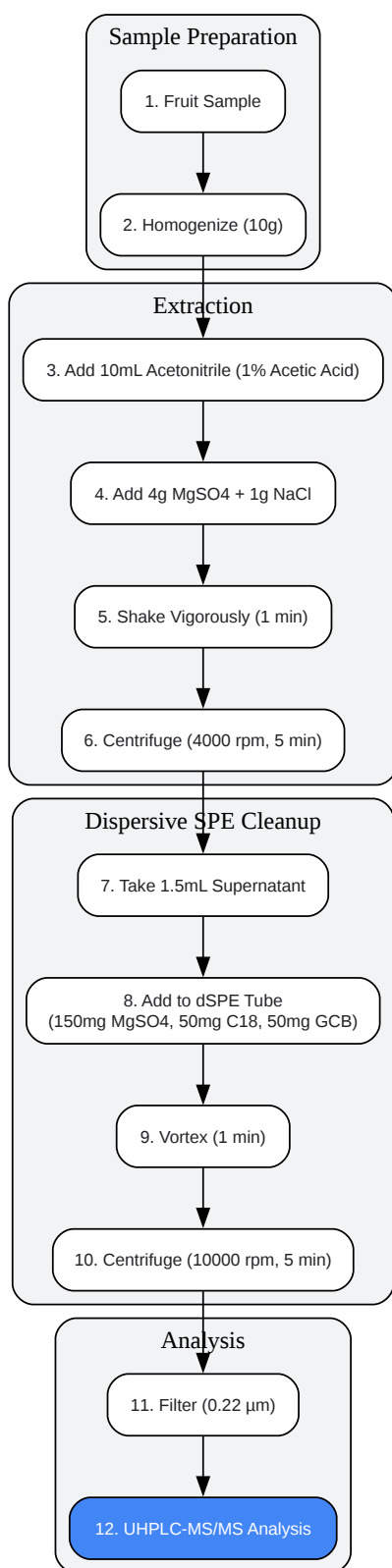
The developed QuEChERS method demonstrated good performance for the analysis of **tiafenacil** and its metabolites in a variety of fruit matrices. The average recoveries ranged from 73% to 105%, with relative standard deviations (RSDs) for intra-day and inter-day precision being less than 13.0% and 14.6%, respectively. These results are within the acceptable range for pesticide residue analysis.

The use of a combination of C18 and GCB in the dSPE cleanup step was effective in removing a significant amount of matrix interferences, leading to reliable quantification. The method showed good linearity over the tested concentration range, with correlation coefficients greater than 0.9911 for all analytes in all matrices. The limit of quantification (LOQ) for **tiafenacil** and its metabolites was determined to be 10 µg/kg in the tested fruits.

Conclusion

The described QuEChERS method followed by UHPLC-MS/MS analysis is a simple, rapid, and reliable approach for the simultaneous determination of **tiafenacil** and its metabolites in various fruit samples. The method has been successfully validated and is suitable for routine monitoring of **tiafenacil** residues in fruits to ensure food safety and regulatory compliance.

Experimental Workflow Diagram



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Caption: QuEChERS workflow for **tiamfenacil** analysis in fruit.

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